

Structure-Activity Relationship (SAR) Analysis of 3-Allylrhodanine Analogs: A Comparative Guide

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Compound of Interest

Compound Name: 3-Allylrhodanine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of **3-allylrhodanine** analogs, a class of heterocyclic compounds with a wide range of pharmacological activities. The rhodanine scaffold, particularly when substituted at the N-3 position with an allyl group and varied at the C-5 position with different arylidenes, has proven to be a versatile pharmacophore for developing novel therapeutic agents. This document summarizes quantitative biological data, details key experimental protocols, and visualizes essential workflows and conceptual pathways to facilitate further research and drug development in this area.

Comparative Biological Activity of 3-Allylrhodanine Analogs

The biological activity of **3-allylrhodanine** analogs is significantly influenced by the nature of the substituent at the C-5 position of the rhodanine core. Modifications at this position modulate the compound's interaction with various biological targets, leading to a spectrum of activities including anticancer, antimicrobial, and enzyme inhibitory effects.

Anticancer Activity

The antiproliferative activity of **3-allylrhodanine** derivatives has been evaluated against various cancer cell lines. The substitution pattern on the C-5 benzylidene ring plays a crucial role in determining the cytotoxic potency.

Compound ID	C-5 Substituent	Cancer Cell Line	IC50 (μM)	Reference
1a	4-Nitrobenzylidene	A549 (Lung)	>100	[1]
1b	2-Fluorobenzylidene	A549 (Lung)	0.8	[1]
1c	4-Methoxybenzylidene	MCF-7 (Breast)	-	[2]
1d	2-Chlorophenyl	MCF-7 (Breast)	-	
1e	3-Cyclohexyl	MCF-7 (Breast)	-	
1f	3-Benzyl	MCF-7 (Breast)	-	
1g	4-Methylbenzyl	HL-60 (Leukemia)	>50	[1]
1h	Unsubstituted benzylidene	Huh7 D12 (Hepatocellular)	8	[1]

SAR Insights for Anticancer Activity:

- The presence of a halogen, such as fluorine at the ortho position of the benzylidene ring (Compound 1b), significantly enhances anticancer activity against A549 lung cancer cells.[1]
- In contrast, a nitro group at the para position (Compound 1a) results in a loss of activity.[1]
- For MCF-7 breast cancer cells, the nature of the N-3 substituent also plays a role, with a 2-chlorophenyl group showing higher inhibition compared to cyclohexyl or benzyl groups.

Antimicrobial Activity

3-Allylrhodanine analogs have demonstrated notable activity against various bacterial strains, particularly Gram-positive bacteria. The minimum inhibitory concentration (MIC) is a key parameter for quantifying this activity.

Compound ID	C-5 Substituent	Bacterial Strain	MIC (µg/mL)	Reference
2a	4-(N,N-Dimethylamino)benzylidene	Staphylococcus aureus	15.6 - 31.2	[3]
2b	4-(N,N-Diethylamino)benzylidene	Staphylococcus aureus	1.95 - 3.9	[3]
2c	4-(Diphenylamino)benzylidene	Staphylococcus aureus	1.95 - 7.8	[3]
2d	2-Hydroxynaphthalen-1-ylmethylene	Staphylococcus aureus	32 - 62.5	[4]
2e	2,4-Dihydroxybenzylidene	Staphylococcus aureus	32 - 62.5	[4]
2f	5-Chloro-2-hydroxybenzylidene	Staphylococcus aureus	32 - 62.5	[4]

SAR Insights for Antimicrobial Activity:

- The introduction of a dialkylamino or diphenylamino group at the para-position of the C-5 benzylidene ring leads to potent antibacterial activity against Gram-positive bacteria.[3]
- Increasing the bulkiness of the amino substituent from dimethylamino (Compound 2a) to diethylamino (Compound 2b) or diphenylamino (Compound 2c) generally enhances the

activity.[\[3\]](#)

- Derivatives with hydroxyl-substituted aromatic rings at the C-5 position also exhibit moderate antibacterial activity.[\[4\]](#)

Enzyme Inhibition

3-Allylrhodanine and related rhodanine derivatives have been investigated as inhibitors of various enzymes, including HIV-1 integrase and carbonic anhydrases.

HIV-1 Integrase Inhibition

Compound ID	N-3 Substituent	C-5 Substituent	3'-Processing IC50 (μM)	Strand Transfer IC50 (μM)	Reference
3a	H	Salicylic acid	15	11	[5]
3b	H	2- Phenyldiazap henol	33	26	[5]

Note: Data for direct 3-allyl analogs were limited in the searched literature. The provided data for N-H analogs illustrates the general potential of the rhodanine scaffold for HIV-1 integrase inhibition.

SAR Insights for HIV-1 Integrase Inhibition:

- The presence of a salicylic acid moiety at the C-5 position of the rhodanine core is beneficial for inhibitory activity against both the 3'-processing and strand transfer functions of HIV-1 integrase.[\[5\]](#)
- Electron-withdrawing groups on the aryl substituent at the C-5 position tend to increase activity.[\[5\]](#)

Carbonic Anhydrase Inhibition

Compound ID	N-3 Substituent	C-5 Substituent	hCA I Ki (nM)	hCA II Ki (nM)	Reference
4a	Varied	Varied	316.7 - 533.1	412.5 - 624.6	[6]

Note: Specific data for **3-allylrhodanine** analogs against carbonic anhydrase was not readily available in the initial searches. The provided data represents a series of rhodanine-linked benzenesulfonamides, indicating the potential of the rhodanine scaffold for this target.[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are protocols for key experiments cited in the evaluation of **3-allylrhodanine** analogs.

Synthesis of 3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

This protocol describes a typical Knoevenagel condensation for the synthesis of C-5 substituted **3-allylrhodanine** analogs.[2]

Materials:

- **3-Allylrhodanine**
- 4-Nitrobenzaldehyde
- Anhydrous sodium acetate
- Glacial acetic acid
- Ethanol
- Diethyl ether

Procedure:

- A mixture of **3-allylrhodanine** (10 mmol), 4-nitrobenzaldehyde (12.5 mmol), and anhydrous sodium acetate (10 mmol) is refluxed in glacial acetic acid (10 mL) for 5 hours.[2]

- After cooling, the resulting yellow crystals are collected by filtration.
- The crystals are washed sequentially with water (2 x 5 mL), ethanol (2 x 5 mL), and diethyl ether (5 mL).^[2]
- The final product is dried to yield (Z)-3-allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one.^[2]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

- Cells are seeded in 96-well plates at a density of 1×10^4 cells/well and allowed to attach overnight.
- The cells are then treated with various concentrations of the **3-allylRhodanine** analogs for 24, 48, or 72 hours.
- Following the treatment period, 10 μ L of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
- The medium is then removed, and 100 μ L of DMSO is added to each well to dissolve the formazan crystals.
- The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

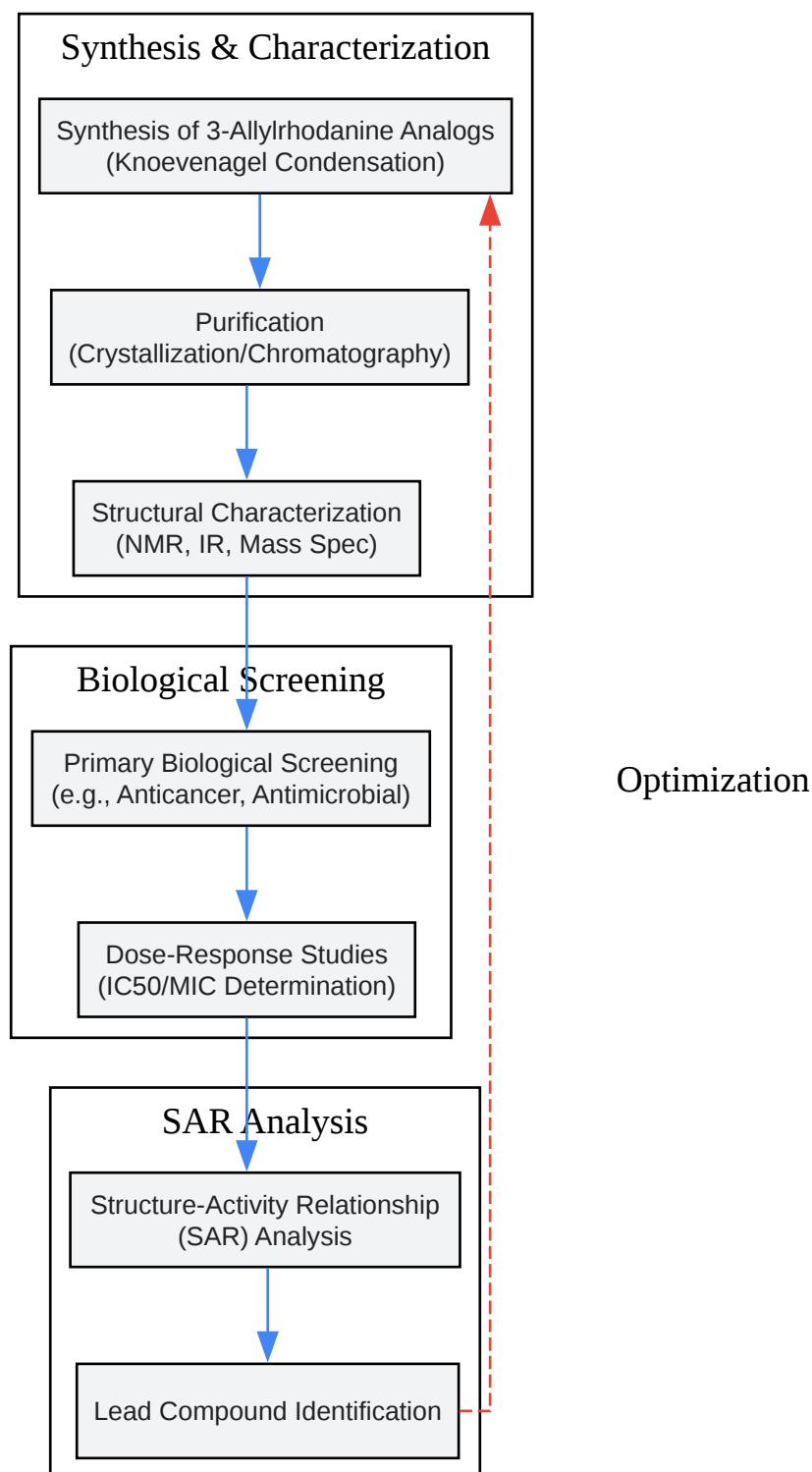
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Procedure:

- A two-fold serial dilution of each **3-allylrhodanine** analog is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).
- Each well is inoculated with a standardized bacterial suspension (approximately 5×10^5 CFU/mL).
- The plates are incubated at 37°C for 18-24 hours.
- The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

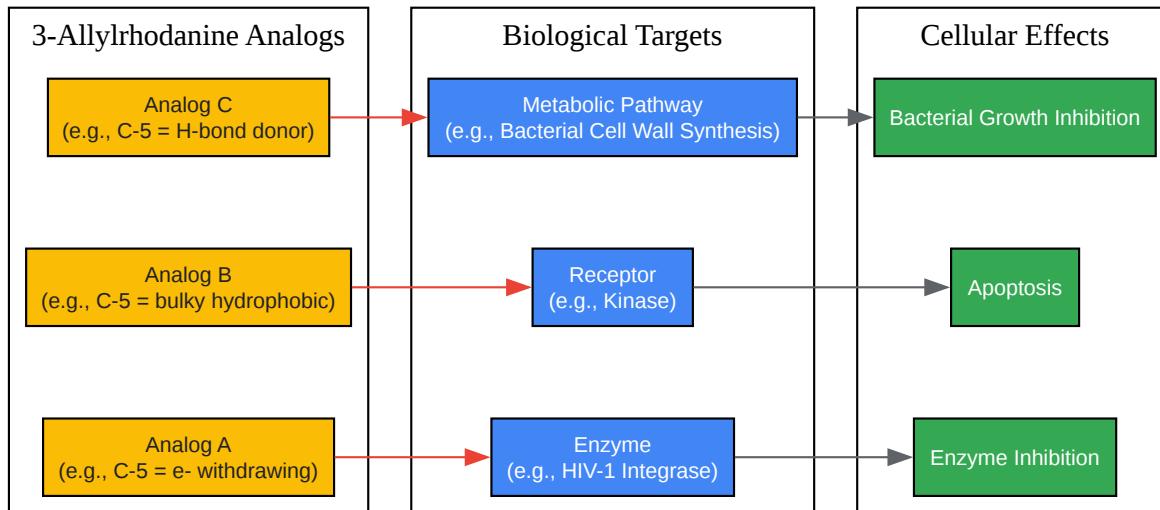
Experimental Workflow for SAR Analysis



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Caption: A generalized workflow for the SAR analysis of **3-allylrhodanine** analogs.

Conceptual Signaling Pathway Interactions



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Caption: Conceptual interactions of **3-allylrhodanine** analogs with biological targets.

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